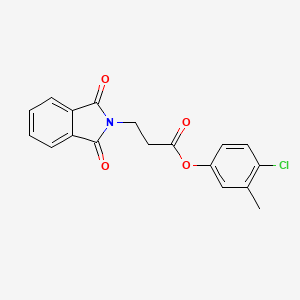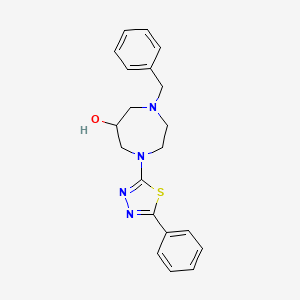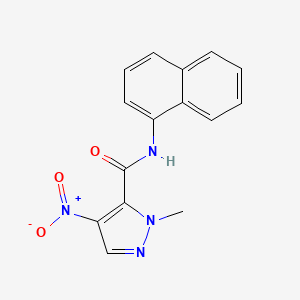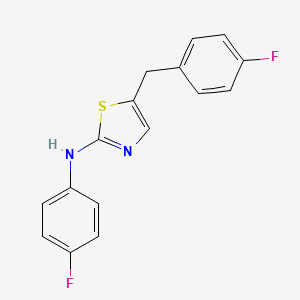![molecular formula C17H21F3N4O B5644837 N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5644837.png)
N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related compounds often involves the cyclocondensation reaction of N-[5-(pyridinyl)-1H-1,2,4-triazol-3-yl]guanidines with 4-alkoxy-4-alkyl(aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones, leading to a series of 4-substituted N-(5-pyridinyl-1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)pyrimidin-2-amines with yields ranging from 40–68% (Bonacorso et al., 2010).
Molecular Structure Analysis
- X-ray diffraction analysis is a common method used to determine the molecular and crystal structure of related compounds. For example, the structure of a synthesized compound was confirmed through physical-chemical methods including NMR, IR, and MS, indicating the presence of both piperidine and dioxaborinine rings in the heterocyclic system (Phuong et al., 2017).
Chemical Reactions and Properties
- Studies on related compounds have explored various chemical reactions, such as the nucleophilic attack of 2,4,6-trichloropyrimidine by amines, leading to compounds with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).
Physical Properties Analysis
- The physical properties, such as solubility and stability, of related compounds can be influenced by the presence of fluorinated groups and the structure of the molecule, as seen in the optimization of GPR119 agonists (Kubo et al., 2021).
Chemical Properties Analysis
- The chemical properties, including reactivity and potential for forming complexes with metals, have been studied. For instance, the introduction of N-trifluoromethyl groups enhanced the agonist activity of GPR119 and improved its profile against hERG inhibition (Kubo et al., 2021).
Propiedades
IUPAC Name |
N-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O/c1-12-2-3-14(25-12)11-24-8-5-13(6-9-24)10-22-16-21-7-4-15(23-16)17(18,19)20/h2-4,7,13H,5-6,8-11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATROGHDODYQNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)CNC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]methyl}benzoic acid](/img/structure/B5644754.png)


![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5644773.png)
![2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5644776.png)
![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5644782.png)
![2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5644788.png)

![1-[1-(2,5-dimethylphenyl)-6-methyl-4-(methylthio)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5644800.png)

![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide hydrochloride](/img/structure/B5644823.png)
![2-[2-hydroxy-5-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5644826.png)

![4-[(3-cyclohexylisoxazol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5644860.png)